molecular formula C14H12ClF2NO2S B4748309 N-[2-(4-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide

N-[2-(4-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide

Cat. No. B4748309
M. Wt: 331.8 g/mol
InChI Key: BZUCYYLLYWYCHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide, commonly known as Sunitinib, is a small molecule drug that has been approved for the treatment of certain types of cancer. It belongs to the class of drugs known as tyrosine kinase inhibitors (TKIs) and works by inhibiting the activity of certain enzymes that are involved in the growth and spread of cancer cells.

Mechanism of Action

Sunitinib works by inhibiting the activity of several tyrosine kinases, which are enzymes that play a key role in the growth and spread of cancer cells. By inhibiting these enzymes, Sunitinib can slow down or stop the growth of cancer cells, and may also prevent the formation of new blood vessels that tumors need to grow.
Biochemical and Physiological Effects:
Sunitinib has been shown to have a number of biochemical and physiological effects. For example, it can reduce the levels of certain proteins that are involved in the growth and spread of cancer cells, and can also increase the levels of proteins that help to suppress the growth of tumors. In addition, Sunitinib can affect the levels of certain hormones and neurotransmitters, which can have an impact on a variety of physiological processes.

Advantages and Limitations for Lab Experiments

Sunitinib has several advantages as a drug for use in lab experiments. It is relatively easy to synthesize, and is readily available from commercial sources. In addition, it has a well-characterized mechanism of action, which makes it a useful tool for studying the role of tyrosine kinases in cancer and other diseases. However, there are also some limitations to the use of Sunitinib in lab experiments. For example, it may not be effective against all types of cancer, and its effects may vary depending on the specific cell lines and experimental conditions used.

Future Directions

There are several potential future directions for research on Sunitinib. One area of interest is the development of new formulations or delivery methods that could improve the drug's efficacy and reduce its side effects. Another area of interest is the investigation of Sunitinib's potential as a treatment for other diseases beyond cancer, such as Alzheimer's disease and pulmonary arterial hypertension. Finally, there is also a need for further research to better understand the mechanisms underlying Sunitinib's effects, and to identify new targets for the development of more effective cancer treatments.

Scientific Research Applications

Sunitinib has been extensively studied for its potential as a cancer treatment. It has been shown to be effective against a variety of cancers, including kidney cancer, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. In addition, it has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and pulmonary arterial hypertension.

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF2NO2S/c15-11-3-1-10(2-4-11)7-8-18-21(19,20)14-9-12(16)5-6-13(14)17/h1-6,9,18H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUCYYLLYWYCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNS(=O)(=O)C2=C(C=CC(=C2)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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